6-(4-iodophenyl)pteridin-4(3H)-one
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Overview
Description
6-(4-iodophenyl)pteridin-4(3H)-one is an organic compound that belongs to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-iodophenyl)pteridin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and pteridine derivatives.
Reaction Conditions: The key steps involve the formation of the pteridine ring system followed by the introduction of the 4-iodophenyl group. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-iodophenyl)pteridin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pteridine ring or the phenyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.
Cyclization Reactions: Catalysts such as acids or bases are used to facilitate the cyclization process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
6-(4-iodophenyl)pteridin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-iodophenyl)pteridin-4(3H)-one involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids. The pteridine ring system can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-phenylpteridin-4(3H)-one: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
6-(4-bromophenyl)pteridin-4(3H)-one: Contains a bromine atom instead of iodine, leading to variations in halogen bonding and reactivity.
6-(4-chlorophenyl)pteridin-4(3H)-one: Contains a chlorine atom, which also affects its chemical and biological properties.
Uniqueness
The presence of the iodine atom in 6-(4-iodophenyl)pteridin-4(3H)-one makes it unique compared to its analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s interactions with biological targets, potentially leading to improved therapeutic properties.
Properties
Molecular Formula |
C12H7IN4O |
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Molecular Weight |
350.11 g/mol |
IUPAC Name |
6-(4-iodophenyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C12H7IN4O/c13-8-3-1-7(2-4-8)9-5-14-11-10(17-9)12(18)16-6-15-11/h1-6H,(H,14,15,16,18) |
InChI Key |
ORDBCCRHLIEDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)C(=O)NC=N3)I |
Origin of Product |
United States |
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